4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol
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Overview
Description
4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the tropane alkaloid family, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol typically involves the construction of the azabicyclo[2.2.2]octane scaffold followed by functionalization of the benzene ring. One common method is the enantioselective construction of the azabicyclo[2.2.2]octane core, which can be achieved through various stereoselective transformations . The benzene-1,2-diol moiety can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed reactions for efficient functionalization .
Chemical Reactions Analysis
Types of Reactions
4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The benzene-1,2-diol moiety can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives.
Scientific Research Applications
4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. The benzene-1,2-diol moiety can participate in hydrogen bonding and other interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with a similar structure but different functional groups.
2-Azabicyclo[2.2.1]heptane: A related compound with a different bicyclic framework.
Uniqueness
4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol is unique due to the combination of the azabicyclo[2.2.2]octane core and the benzene-1,2-diol moiety. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(1-azabicyclo[2.2.2]octan-2-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C14H19NO2/c16-13-2-1-11(9-14(13)17)8-12-7-10-3-5-15(12)6-4-10/h1-2,9-10,12,16-17H,3-8H2 |
InChI Key |
QBJJRDVOLFIZEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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